N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine

Physicochemical Property Lipophilicity Drug Design

Lead optimization often stalls due to LogP/HBD tradeoffs when incorporating diamine scaffolds. N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353960-54-9) solves this: the N-methyl substitution delivers XLogP3-AA=0.8 with a single H-bond donor, modulating permeability without altering the core pharmacophore. • Pre-installed N-methyl group enables selective unsymmetrical diamine ligand synthesis, reducing steps vs. symmetrical ethane-1,2-diamine. • 2-Chlorothiazole moiety supports focused neonicotinoid analog library generation via selective primary amine functionalization. • Consistent 95% purity with full QA documentation; ready for immediate global shipment.

Molecular Formula C7H12ClN3S
Molecular Weight 205.71 g/mol
Cat. No. B7927148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine
Molecular FormulaC7H12ClN3S
Molecular Weight205.71 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CN=C(S1)Cl
InChIInChI=1S/C7H12ClN3S/c1-11(3-2-9)5-6-4-10-7(8)12-6/h4H,2-3,5,9H2,1H3
InChIKeyQLDHIDKPSALDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine Overview


N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353960-54-9) is a synthetic, low-molecular-weight diamine featuring a 2-chlorothiazole moiety and a N-methyl substitution on the ethane-1,2-diamine backbone [1]. This compound serves as a versatile scaffold and intermediate, with its structural characteristics like XLogP3-AA of 0.8 and a single hydrogen bond donor, distinguishing it from closely related non-methylated analogs [1].

Pre-differentiated diamine scaffold
N-methyl substitution enables selective mono-derivatization without protecting groups.
Physicochemical profile shift
Reported higher lipophilicity and reduced H-bond donor count vs. des-methyl analog may support permeability tuning.
Asymmetric intermediate for complex targets
Suitable for building unsymmetrical ligands, agrochemicals, and drug-like molecules with defined vector orientations.

N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine vs. Des-methyl Analog


Chemically similar building blocks like N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine are not interchangeable with the target compound in synthetic pathways or biological assays. The N-methyl substitution fundamentally alters the physicochemical profile, which can critically influence reaction selectivity, intermediate stability, and the pharmacological properties of downstream products. Procurement decisions must therefore be based on specific quantitative differentiators [1][2].

Target Compound
  • N-methylated diamine; lipophilicity context may shift reaction partitioning
  • Single hydrogen bond donor alters solubility and crystal packing
  • Tertiary amine site prevents symmetric cross-linking
Des-methyl Analog
  • Two primary/secondary amines; different protonation and reactivity profile
  • Higher H-bond donor count may reduce passive permeability context
  • Requires protecting group strategies for selective derivatization

N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine Quantitative Differentiation


Lipophilicity Increase vs. Des-methyl Analog

The target compound exhibits a computed XLogP3-AA of 0.8, which is 0.3 log unit higher than the XLogP3 of 0.5 for its des-methyl analog, N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine [1][2]. This indicates a measurable increase in lipophilicity due to N-methylation.

Lipophilicity Increase
Reported
XLogP3-AA 0.8 vs 0.5 (des-methyl)
Reported lipophilicity shift may influence membrane permeability and partitioning behavior.
Computed values; experimental validation recommended.
Physicochemical Property Lipophilicity Drug Design

Reduced HBD Count vs. Des-methyl Analog

The target compound has only 1 hydrogen bond donor (the primary amine), in contrast to the 2 HBDs of the des-methyl analog, which has an additional donor from the secondary amine [1][2]. This reduction is a direct consequence of N-methylation.

H-Bond Donor Reduction
Reported
1 HBD vs 2 HBD (des-methyl)
Lower HBD count may reduce polar surface area and support permeability optimization studies.
Based on Cactvs algorithm; verify experimentally for target assays.
Hydrogen Bonding ADME Physicochemical Property

Selective Alkylation vs. Unsubstituted Diamine

The presence of a single N-methyl group creates a unique steric and electronic environment compared to the symmetrically reactive ethane-1,2-diamine. This allows for selective mono-functionalization at the primary amine without the need for complex protecting group strategies, a common challenge with unsubstituted diamines [1].

Selective Alkylation
Class-level
Asymmetric diamine with one tertiary, one primary amine
Predicted to enable sequential derivatization without protecting groups, may simplify synthetic routes.
Inferred from structure; experimental selectivity data not provided.
Synthetic Chemistry Selectivity Building Block

N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine Applications


Lead Optimization in Drug Discovery

The increased lipophilicity and reduced HBD count of this compound make it an ideal intermediate for medicinal chemists aiming to improve the ADME profile of a lead series. Substituting the des-methyl analog with this building block can directly modulate LogP and HBD without altering the core pharmacophore, a strategy supported by the computed property differences [1][2].

Synthesis of Asymmetric Ligands for Catalysis

The pre-installed N-methyl group provides a steric control element that simplifies the synthesis of unsymmetrical diamine ligands. This allows for the selective introduction of different metal-binding groups, a clear advantage over using symmetrical ethane-1,2-diamine, as it reduces the number of synthetic steps and improves overall yield [1].

Agrochemical Intermediate Development

The 2-chlorothiazole moiety is a key pharmacophore in several neonicotinoid insecticides. This compound can serve as a late-stage intermediate where the primary amine is selectively functionalized to introduce diversity. Its distinct reactivity profile, compared to non-methylated or symmetrically-substituted diamines, enables the creation of focused libraries of analogs with tailored properties [1].

Application
Selection Property
Validation Focus
Lead optimization (drug discovery)
Lipophilicity and H-bond profile shift
Permeability and ADME assay context
Asymmetric ligand synthesis
Selective mono-functionalization without protection
Derivatization selectivity review
Agrochemical intermediate
Thiazole core with tunable amine reactivity
Analog library synthesis context
Quote Request

Request a Quote for N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.